N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanecarboxamide
Description
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanecarboxamide is a bicyclic heteroaromatic compound featuring a benzo[c][1,2,5]thiadiazole core fused with a sulfone (dioxido) group at positions 2 and 2. The 3-methyl substitution on the thiadiazole ring enhances steric stability, while the ethyl linker connects the core to a cyclopropanecarboxamide moiety. This cyclopropane group introduces conformational rigidity, which may influence binding interactions in biological or material applications .
Properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-15-11-4-2-3-5-12(11)16(20(15,18)19)9-8-14-13(17)10-6-7-10/h2-5,10H,6-9H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLAHJWDMGYNHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanecarboxamide typically involves multi-step processes. Starting from the core benzo[c][1,2,5]thiadiazole structure, the methyl group is introduced through alkylation. The dioxido groups are added via oxidation reactions. Subsequent steps include the formation of the ethyl linker and the cyclopropanecarboxamide moiety, utilizing specific reaction conditions like controlled temperatures, pH, and catalysts.
Industrial Production Methods: On an industrial scale, the production involves optimized reaction conditions to ensure high yield and purity. This includes large-scale reactors, precise control of reaction parameters, and efficient purification techniques such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This can occur at the benzo[c][1,2,5]thiadiazole moiety or the cyclopropanecarboxamide group.
Reduction: Selective reduction conditions can modify specific groups within the molecule without affecting the overall structure.
Common Reagents and Conditions: Typical reagents used include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve solvents like dichloromethane, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The reactions yield diverse products, depending on the reagents and conditions used. For example, oxidation might produce sulfoxides or sulfones, while substitution reactions can introduce different functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Biology: In biological research, this compound is investigated for its interactions with various biological targets, helping in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: In medicine, its derivatives are explored for potential therapeutic applications, including as anticancer agents or antimicrobial compounds, thanks to their ability to interact with specific cellular pathways.
Industry: Industrial applications might include its use as a precursor for advanced materials, such as polymers or dyes, where its unique properties enhance the performance of the final products.
Mechanism of Action
The mechanism by which N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanecarboxamide exerts its effects involves interactions at the molecular level. It can bind to specific molecular targets, such as enzymes or receptors, modulating their activity. This binding can trigger a cascade of biochemical events, influencing various cellular processes and pathways.
Comparison with Similar Compounds
N-(2-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylthiazole-4-carboxamide
N-(2-(3-Methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
4-Ethoxy-3-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide
- Key Differences : Replaces the cyclopropanecarboxamide with a benzenesulfonamide group containing ethoxy and fluoro substituents.
- Impact : The sulfonamide group may confer acidity and hydrogen-bonding capabilities, while the ethoxy group enhances lipophilicity.
- Molecular Formula : C₁₇H₂₀FN₃O₅S₂; Molecular Weight : 429.5 .
Physicochemical Properties
Spectroscopic and Analytical Data
- Cyclopropanecarboxamide derivatives like the target compound share characteristic IR peaks at ~1690 cm⁻¹ (C=O stretch) and ~1638 cm⁻¹ (amide II), consistent with related structures .
- Analogs with sulfonamide groups (e.g., ) exhibit distinct ¹H NMR shifts for aromatic protons (δ 7.27–6.91 ppm) and sulfonamide NH (~10.73 ppm) .
Key Research Findings
Cyclopropane Advantage : The cyclopropane moiety in the target compound may reduce metabolic degradation compared to linear alkyl chains in analogs like , as cyclopropanes resist cytochrome P450 oxidation .
Biological Activity
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanecarboxamide is a novel compound characterized by the presence of a thiadiazole ring fused with a benzene derivative. This compound has garnered attention due to its potential biological activities, which are attributed to its unique structural features and functional groups.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 391.5 g/mol. The compound contains an amide functional group linked to an ethyl chain and a thiadiazole moiety, which significantly influences its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₃O₃S |
| Molecular Weight | 391.5 g/mol |
| CAS Number | 2034401-90-4 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily mediated through its interaction with various molecular targets. The thiadiazole ring is known for its ability to participate in hydrogen bonding and π-π stacking interactions, which can modulate enzyme activity or receptor binding. This mechanism may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing signal transduction pathways.
Biological Activities
Research into the biological activities of thiadiazole derivatives has revealed a broad spectrum of pharmacological effects:
- Antimicrobial Activity : Compounds containing thiadiazole rings have shown significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have indicated that derivatives exhibit moderate to good activity against Gram-positive and Gram-negative bacteria as well as fungi like Aspergillus niger and Penicillium sp. .
- Anticancer Potential : Thiadiazole derivatives have been explored for their anticancer properties. In vitro studies on cell lines like MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) have shown that certain derivatives can inhibit cell proliferation effectively .
- Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation .
- Neuroprotective Effects : There is emerging evidence that thiadiazole derivatives may exhibit neuroprotective effects, possibly through the modulation of neurotransmitter systems .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of synthesized thiadiazole derivatives against multiple strains. The results indicated that compounds with the thiadiazole moiety displayed enhanced inhibitory effects compared to standard antibiotics.
| Compound | Activity Against E. coli | Activity Against S. aureus | Activity Against Fungi |
|---|---|---|---|
| Thiadiazole A | Moderate | Good | Moderate |
| Thiadiazole B | Good | Moderate | Good |
Case Study 2: Anticancer Screening
In another study focusing on anticancer activity, several thiadiazole derivatives were tested on human cancer cell lines. The findings suggested that specific substitutions on the thiadiazole ring could significantly enhance cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiadiazole C | MDA-MB-231 | 15 |
| Thiadiazole D | SK-Hep-1 | 10 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
- Answer : Synthesis involves multi-step organic reactions, typically starting with constructing the benzo[c][1,2,5]thiadiazole core, followed by functionalization with a cyclopropanecarboxamide group via an ethyl linker. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) in polar aprotic solvents like dimethylformamide (DMF) to couple the benzo[c][1,2,5]thiadiazole derivative with cyclopropanecarboxylic acid .
- Sulfone stabilization : Ensure controlled oxidation of sulfur atoms using agents like m-CPBA (meta-chloroperbenzoic acid) to achieve the 2,2-dioxidobenzo[c][1,2,5]thiadiazole moiety .
- Optimization : Adjust reaction temperature (often 0–60°C), solvent polarity, and catalyst loading to maximize yield (reported 60–80% for analogous compounds). Monitor via TLC/HPLC .
Q. Which spectroscopic techniques are critical for structural validation?
- Answer : A combination of 1H/13C NMR (to confirm amide linkage and cyclopropane geometry), IR spectroscopy (amide C=O stretch at ~1650–1680 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography is recommended for resolving stereochemical ambiguities in the thiadiazole-sulfone core .
Q. What solubility characteristics should be considered for in vitro assays?
- Answer : The compound exhibits limited aqueous solubility due to its aromatic and cyclopropane moieties. Use DMSO for stock solutions (≤10 mM) and dilute in assay buffers containing 0.1–1% Tween-80 or PEG-400 to prevent precipitation. Solubility in organic solvents (e.g., ethanol, acetonitrile) is higher (>50 mg/mL) .
Advanced Research Questions
Q. How can in vitro assays be designed to evaluate its antimicrobial or anti-inflammatory activity?
- Answer :
- Antimicrobial assays : Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use concentrations ranging from 1–100 µg/mL, with ciprofloxacin as a positive control. Monitor MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) .
- Anti-inflammatory assays : Measure inhibition of TNF-α or IL-6 secretion in LPS-stimulated macrophages (RAW 264.7 cells) using ELISA. Pre-treat cells with 1–50 µM compound for 1 hr before LPS challenge .
Q. How can contradictions in biological activity data between structural analogs be resolved?
- Answer :
- Structure-Activity Relationship (SAR) analysis : Compare analogs with substitutions on the thiadiazole (e.g., methyl vs. fluoro groups) or cyclopropane (e.g., carboxamide vs. ester). Use molecular docking to assess binding affinity to targets like COX-2 or bacterial topoisomerases .
- Example : A fluoro-substituted analog (CAS 892624-64-5) showed 10-fold higher antibacterial activity than the methyl derivative, likely due to enhanced membrane permeability .
Q. What computational strategies are effective for predicting target interactions?
- Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., E. coli DNA gyrase, PDB ID: 1KZN). Focus on hydrogen bonding with the sulfone group and hydrophobic interactions with the cyclopropane ring .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) to prioritize targets .
Q. How can pharmacokinetic properties (e.g., metabolic stability) be improved?
- Answer :
- Metabolic profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS. Common issues include oxidation of the cyclopropane ring or amide hydrolysis.
- Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzo[c][1,2,5]thiadiazole to slow CYP450-mediated degradation. Pro-drug strategies (e.g., ester masking of the carboxamide) can enhance oral bioavailability .
Notes for Methodological Rigor
- Contradictory data : If SAR trends conflict (e.g., methyl groups enhancing activity in one assay but reducing it in another), validate via orthogonal assays (e.g., SPR for binding kinetics) .
- Synthetic reproducibility : Document reaction pH (critical for amide coupling) and purity thresholds (>95% by HPLC) to ensure batch consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
